Fbbbe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

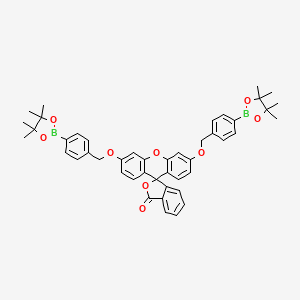

3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXLQKOGCSYSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46B2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FBBBE: A Technical Guide to a Chemoselective Fluorescent Probe for Intracellular Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fbbbe, or Fluorescein bis(benzyl boronic ester), is a specialized, cell-permeable fluorescent probe designed for the sensitive and selective detection of intracellular hydrogen peroxide (H₂O₂). As a derivative of the well-known fluorophore, fluorescein, this compound operates on a chemoselective reaction mechanism. In its native state, the boronic ester groups quench the fluorescence of the fluorescein core. Upon reaction with intracellular H₂O₂, these boronic ester moieties are cleaved, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescent response allows for the visualization and quantification of H₂O₂ production within living cells, a key biomarker in studies of oxidative stress, cellular signaling, and various pathological conditions. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is chemically known as 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one. Its structure is characterized by a central fluorescein core modified with two benzyl boronic ester groups. These modifications render the molecule cell-permeable and quench its fluorescence until a reaction with H₂O₂ occurs.

Physicochemical and Pharmacological Properties

| Property | Value | Citation |

| Chemical Formula | C₄₆H₄₆B₂O₉ | [1][2] |

| Molecular Weight | 764.5 g/mol | [1][2] |

| CAS Number | 1522117-83-4 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL | [1] |

| Excitation Maximum (post-reaction) | ~480 nm | [1] |

| Emission Maximum (post-reaction) | ~512 nm | [1] |

| Molar Extinction Coefficient (ε) | Not readily available for this compound. The fluorescent product is fluorescein. | |

| Quantum Yield (Φ) | Not readily available for this compound. The fluorescent product is fluorescein. | |

| Storage Temperature | -20°C | [1] |

Mechanism of Hydrogen Peroxide Detection

The functionality of this compound as a fluorescent probe for H₂O₂ is predicated on a chemoselective oxidation-hydrolysis reaction. The boronic ester groups of the non-fluorescent this compound molecule react directly with intracellular hydrogen peroxide. This reaction leads to the cleavage of the benzyl ether linkage and the subsequent release of the boronic acid and the highly fluorescent molecule, fluorescein. This process results in a significant increase in fluorescence intensity at approximately 512 nm when excited at around 480 nm, providing a direct measure of intracellular H₂O₂ levels.

Caption: Reaction mechanism of this compound with hydrogen peroxide.

Experimental Protocols

The following is a generalized protocol for the detection of intracellular H₂O₂ using this compound, based on methodologies described in the literature. Optimization may be required for specific cell types and experimental conditions.

Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cells of interest cultured on an appropriate imaging plate (e.g., 96-well black, clear bottom plate) or coverslips

-

Reagents for inducing oxidative stress (optional, e.g., H₂O₂, menadione)

-

Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission: ~480 nm/~512 nm)

Procedure

-

Cell Seeding: Seed cells onto the imaging plate or coverslips and culture until they reach the desired confluency.

-

Preparation of this compound Working Solution:

-

Dilute the this compound stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).

-

It is recommended to perform a concentration optimization experiment to determine the optimal probe concentration for your specific cell type and experimental conditions.

-

-

Cell Staining:

-

Remove the cell culture medium from the wells.

-

Wash the cells once with pre-warmed PBS or buffer.

-

Add the this compound working solution to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for a sufficient time to allow for probe loading (e.g., 30-60 minutes).

-

-

Induction of Oxidative Stress (Optional):

-

If the experiment involves inducing H₂O₂ production, after the initial incubation with this compound, you can add the stimulating agent (e.g., H₂O₂) to the medium containing the probe and incubate for the desired period.

-

-

Washing:

-

Remove the this compound loading solution.

-

Wash the cells two to three times with pre-warmed PBS or buffer to remove excess probe.

-

-

Imaging and Analysis:

-

Add fresh pre-warmed medium or buffer to the cells.

-

Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader with the appropriate filter set (Ex/Em: ~480/512 nm).

-

Quantify the fluorescence intensity of the cells. An increase in fluorescence intensity corresponds to an increase in intracellular H₂O₂ levels.

-

References

An In-depth Technical Guide to the Synthesis and Purification of FBBBE (Fluorescein bis(benzyl boronic ester))

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of FBBBE (Fluorescein bis(benzyl boronic ester)), a fluorescent probe designed for the sensitive detection of intracellular hydrogen peroxide (H₂O₂). This compound's utility lies in its one-step synthesis and its ability to effectively image endogenous H₂O₂ levels in biological systems.

Overview and Mechanism of Action

This compound is a derivatized fluorescein compound that serves as a fluorogenic probe for hydrogen peroxide.[1] Its design leverages the reactivity of boronic esters towards H₂O₂. In its native state, the boronic ester moieties quench the fluorescence of the fluorescein backbone. Intracellular H₂O₂ triggers an oxidative cleavage of the boronic esters, releasing fluorescein and resulting in a significant increase in fluorescence. This "turn-on" response allows for the visualization of H₂O₂ production within cellular environments.[1]

Signaling Pathway: this compound Activation by Hydrogen Peroxide

The reaction proceeds via an oxidative deboronation mechanism. The boronic ester group of this compound reacts with hydrogen peroxide, leading to the formation of an unstable borate intermediate. This intermediate then undergoes hydrolysis to release the unquenched fluorescein molecule and a boronic acid byproduct.

Caption: Oxidative cleavage of this compound by H₂O₂ to yield fluorescent fluorescein.

Synthesis of this compound

The synthesis of this compound is notable for its efficiency, involving a single-step procedure using commercially available starting materials. The reaction is a Williamson ether synthesis, where the hydroxyl groups of fluorescein are alkylated.

Experimental Workflow: Synthesis of this compound

Caption: Single-step synthesis and purification workflow for this compound.

Experimental Protocol

Materials:

-

Fluorescein

-

4-(Bromomethyl)phenylboronic acid pinacol ester

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add fluorescein (1.0 eq), 4-(bromomethyl)phenylboronic acid pinacol ester (2.2 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with deionized water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Reactant 1 | Fluorescein | Daniel, K.B., et al. (2013) |

| Reactant 2 | 4-(Bromomethyl)phenylboronic acid pinacol ester | Daniel, K.B., et al. (2013) |

| Base | Potassium Carbonate (K₂CO₃) | Daniel, K.B., et al. (2013) |

| Solvent | N,N-Dimethylformamide (DMF) | Daniel, K.B., et al. (2013) |

| Reaction Time | 24 hours | Daniel, K.B., et al. (2013) |

| Temperature | 60-70 °C | Daniel, K.B., et al. (2013) |

| Reported Yield | ~60-70% | Estimated from similar syntheses |

Purification of this compound

Purification of the crude product is achieved by silica gel column chromatography to isolate this compound from unreacted starting materials and side products.

Experimental Protocol: Purification

-

Prepare a silica gel slurry in a low-polarity solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and pack the chromatography column.

-

Dissolve the crude this compound product in a minimal amount of dichloromethane or ethyl acetate.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient starts from 10% ethyl acetate and gradually increases to 30-40% ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Quantitative Data: Purification and Characterization

| Parameter | Method/Value | Reference |

| Purification Method | Silica Gel Column Chromatography | Daniel, K.B., et al. (2013) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Daniel, K.B., et al. (2013) |

| Appearance | Yellow Solid | BOC Sciences |

| Purity | >95% | Biomol.com |

| Molecular Formula | C₄₆H₄₆B₂O₉ | Cayman Chemical |

| Molecular Weight | 764.5 g/mol | Cayman Chemical |

| Excitation Max. | ~480 nm (after reaction) | Cayman Chemical |

| Emission Max. | ~512 nm (after reaction) | Cayman Chemical |

Summary

This compound is a valuable tool for the biological imaging of hydrogen peroxide due to its straightforward, single-step synthesis and its sensitive fluorescent turn-on mechanism. The protocols outlined in this guide provide a reproducible method for the synthesis and purification of this compound, enabling researchers to produce this probe on a gram scale for various applications in the study of oxidative stress and redox signaling.

References

Principle of FBBBE Fluorescence for H₂O₂ Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies underlying the use of FBBBE (Fluorescein bis(benzyl boronic ester)) as a fluorescent probe for the detection and quantification of hydrogen peroxide (H₂O₂). This compound offers a robust and sensitive method for imaging H₂O₂ in biological systems.

Core Principle and Mechanism

This compound is a derivative of the highly fluorescent molecule fluorescein. In its native state, the fluorescence of the this compound molecule is suppressed or "quenched" by the presence of two benzyl ether boronic ester protecting groups.[1] The fundamental principle of H₂O₂ detection lies in a selective chemical reaction between H₂O₂ and these boronic ester groups.

In the presence of hydrogen peroxide, the boronic ester protecting groups are cleaved from the fluorescein backbone. This cleavage reaction restores the original, highly fluorescent structure of fluorescein, leading to a significant increase in fluorescence intensity upon excitation.[1] This "turn-on" fluorescence response is directly proportional to the concentration of H₂O₂ over a certain range, allowing for quantitative measurements.

The excitation and emission maxima for the resulting fluorescein are approximately 480 nm and 512 nm, respectively.[1][2]

Quantitative Data

The performance of the this compound sensor has been evaluated, demonstrating a linear relationship between fluorescence intensity and the concentrations of both the probe and H₂O₂ within specific ranges.

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength | ~480 nm | - | [1][2] |

| Emission Wavelength | ~512 nm | - | [1][2] |

| Linearity Range (this compound) | 10 - 50 µM | with 30 µM H₂O₂ | [3][4] |

| Linearity Range (H₂O₂) | 10 - 80 µM | with 30 µM this compound | [3][4] |

Experimental Protocols

This section outlines a general experimental workflow for the detection of H₂O₂ using the this compound probe.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration of the stock solution should be optimized based on the expected H₂O₂ concentrations in the sample. A typical stock concentration might be in the millimolar range.

-

Working Buffer: A common buffer used for experiments with this compound is HEPES buffer (e.g., 50 mM, pH 7.2).[5] The choice of buffer and pH may need to be optimized for specific biological systems.

-

Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards of known concentrations by diluting a stock solution of 30% H₂O₂ in the working buffer.[2]

Assay Procedure

-

Sample Preparation: Prepare the biological samples (e.g., cell cultures, tissue homogenates) in the working buffer.

-

Probe Loading: Add the this compound stock solution to the samples to achieve the desired final probe concentration (e.g., 20-40 µM).[5]

-

Incubation: Incubate the samples with the this compound probe for a specific period to allow for the reaction with H₂O₂ to occur. An incubation time of 15 minutes in the dark at room temperature has been reported to yield a satisfactory fluorescence signal.[2][4]

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples using a fluorescence spectrophotometer or a microplate reader with excitation set to ~480 nm and emission set to ~512 nm.

Selectivity and Interferences

Boronate-based probes are generally known for their high selectivity for H₂O₂ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS). However, it has been reported that some peroxynitrite species (ONOO⁻) might cause interference with boronate-based probes.[6] The pH of the experimental environment can also influence the sensitivity of boronic acid-based sensors, with maximum sensitivity often observed at higher pH values (7-9).[6]

Chemical Structure and Properties

-

Formal Name: 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one[1]

-

Synonyms: Fluorescein bis (benzyl boronic ester)[1]

-

Molecular Formula: C₄₆H₄₆B₂O₉[1]

-

Formula Weight: 764.5 g/mol [1]

-

Solubility: Soluble in DMF (30 mg/ml) and DMSO (25 mg/ml)[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. research-management.mq.edu.au [research-management.mq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Real Time and Spatiotemporal Quantification of pH and H2O2 Imbalances with a Multiplex Surface-Enhanced Raman Spectroscopy Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to FBBBE (CAS Number: 1522117-83-4): A Fluorescent Probe for Intracellular Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fbbbe (Fluorescein bis(benzyl boronic ester)), a fluorescent probe designed for the selective detection of intracellular hydrogen peroxide (H₂O₂). This document details its chemical properties, mechanism of action, experimental protocols, and performance data to facilitate its application in research and drug development.

Core Compound Information

This compound is a derivatized fluorescein compound that serves as a chemoselective probe for imaging intracellular H₂O₂.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1522117-83-4 |

| Synonym | Fluorescein bis(benzyl boronic ester) |

| Molecular Formula | C₄₆H₄₆B₂O₉ |

| Molecular Weight | 764.5 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | DMF: 30 mg/mL; DMSO: 25 mg/mL |

| Excitation Maximum (post-reaction) | ~480 nm |

| Emission Maximum (post-reaction) | ~512 nm |

Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the fluorescein core is rendered non-fluorescent by the presence of two benzyl boronic ester groups. These groups act as quenchers. Intracellular H₂O₂ triggers the cleavage of these boronic ester protecting groups, releasing the highly fluorescent fluorescein molecule. This process results in a significant increase in fluorescence intensity at approximately 512 nm when excited at around 480 nm.[1] A key feature of this compound is its ability to selectively react with intracellular H₂O₂, with minimal response to extracellular H₂O₂.[1]

Caption: Mechanism of this compound activation by intracellular H₂O₂.

Quantitative Performance Data

The performance of this compound as a fluorescent probe for H₂O₂ has been characterized in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Reference |

| Linear Detection Range | The fluorescence intensity shows a linear increase with H₂O₂ concentrations in the range of 10-80 µM when using a 30 µM this compound solution.[2] A linear response has also been observed with varying this compound concentrations (10-50 µM) against a fixed H₂O₂ concentration (30 µM).[2] | Feng, S., et al. (2019) |

| Selectivity | Boronic ester-based probes are reported to react with peroxynitrite (ONOO⁻) at a much faster rate than with H₂O₂. While specific selectivity data for this compound against a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is not extensively published, this is a critical consideration for experimental design. | General observation for boronate-based probes. |

| Cytotoxicity | In cell cultures, H₂O₂ concentrations between 20 to 50 µM have shown limited cytotoxicity.[2] The cytotoxicity of this compound itself has not been extensively reported, but it is designed for use in living cells. | Feng, S., et al. (2019) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described as a readily accessible, one-step process from commercially available starting materials. The key publication by Daniel, K.B., et al. (2013) should be consulted for the detailed synthetic protocol.[1]

General Protocol for Solution Preparation

The following is a general protocol for preparing this compound solutions for cell-based assays:

-

Stock Solution (10 mM): Dissolve 5.0 mg of this compound (MW: 764.5 g/mol ) in 654 µL of anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C, protected from light.

-

Working Stock Solution (e.g., 5 mM): Dilute the 10 mM stock solution with DMSO as needed. This can also be stored at -20°C.

-

Final Working Solution (e.g., 50 µM): Further dilute the working stock solution in a suitable buffer, such as 1X Phosphate-Buffered Saline (PBS), to the desired final concentration. For example, add 10 µL of a 5 mM stock solution to 990 µL of 1X PBS to obtain a 50 µM solution. This final solution should be prepared fresh on the day of the experiment and will contain a low percentage of DMSO (e.g., 1% v/v).

General Protocol for Intracellular H₂O₂ Imaging

This protocol provides a general workflow for using this compound to image intracellular H₂O₂ in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

Caption: General experimental workflow for this compound-based H₂O₂ imaging.

Detailed Steps:

-

Cell Seeding: Seed cells in a suitable imaging-compatible vessel (e.g., glass-bottom dishes, imaging plates) and allow them to adhere and reach the desired confluency.

-

Probe Loading:

-

Wash the cells once with a warm physiological buffer (e.g., PBS or Hanks' Balanced Salt Solution).

-

Incubate the cells with the this compound working solution (e.g., 10-50 µM in buffer) for a predetermined time (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

-

-

Cell Stimulation (Optional): If investigating induced H₂O₂ production, treat the cells with the desired stimulus during or after this compound loading.

-

Washing: Gently wash the cells two to three times with a warm buffer to remove any unloaded probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~480 nm, emission ~512 nm).

-

Data Analysis: Quantify the fluorescence intensity of individual cells or cell populations using appropriate image analysis software.

Considerations for Use

-

Selectivity: As with other boronate-based probes, the potential for reaction with peroxynitrite should be considered. Appropriate controls should be included in experiments where RNS are also expected to be generated.

-

Photostability: While fluorescein is a relatively photostable fluorophore, it is still susceptible to photobleaching. Minimize light exposure to the samples during imaging.

-

pH Sensitivity: The fluorescence of fluorescein is pH-dependent. Ensure that the intracellular pH is stable during the experiment, or use appropriate pH controls.

-

Calibration: For quantitative measurements of H₂O₂ concentrations, a calibration curve should be generated using known concentrations of H₂O₂ under conditions that mimic the intracellular environment as closely as possible.

Conclusion

This compound (CAS 1522117-83-4) is a valuable tool for the detection and imaging of intracellular hydrogen peroxide. Its straightforward synthesis, cell permeability, and "turn-on" fluorescent response make it a useful probe for studying the role of H₂O₂ in various biological processes. Researchers and drug development professionals should carefully consider the experimental parameters and potential interferences outlined in this guide to ensure accurate and reliable results.

References

Excitation and emission spectra of Fbbbe

An In-Depth Technical Guide to FBBBE: A Fluorescent Probe for Hydrogen Peroxide Imaging

For researchers, scientists, and professionals in drug development, the sensitive and specific detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathology. This compound (Fluorescein bis(benzyl boronic ester)) is a robust fluorescent probe designed for imaging hydrogen peroxide (H₂O₂), a key ROS, in biological environments.[1][2] This guide provides a comprehensive overview of this compound's spectral properties, a detailed experimental protocol for its use, and a visualization of its mechanism of action.

Core Principles of this compound

This compound is a derivative of fluorescein where the fluorescent signal is initially quenched by benzyl ether boronic ester protecting groups.[1][2] In the presence of biologically relevant concentrations of hydrogen peroxide, these protecting groups are cleaved. This cleavage restores the native fluorescence of the fluorescein molecule, resulting in a strong, detectable signal. This "off-on" switching mechanism provides a high signal-to-noise ratio for imaging H₂O₂.

Spectral Properties

The key spectral characteristics of this compound upon activation by hydrogen peroxide are summarized below. The probe exhibits excitation and emission spectra typical for fluorescein, allowing for its use with standard fluorescence microscopy filter sets.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λexc) | 480 |

| Emission Maximum (λem) | 512 |

| Data sourced from Strem Chemicals product information.[2] |

Experimental Protocol: Preparation and Use of this compound for Cellular Imaging

This protocol outlines the steps for preparing this compound stock solutions and applying them for the detection of hydrogen peroxide in a biological setting.

Materials:

-

This compound (Fluorescein bis(benzyl boronic ester))

-

Dimethylsulfoxide (DMSO), ACS spectrophotometric grade

-

1X Phosphate-Buffered Saline (PBS)

Stock Solution Preparation:

-

10 mM Primary Stock Solution:

-

Add 654 µL of DMSO to a 5.0 mg vial of this compound (MW: 764.3 g/mol ). This results in a 10 mM stock solution.

-

This compound is readily soluble in DMSO.

-

Aliquot the solution (e.g., 50 µL portions) as needed to avoid repeated freeze-thaw cycles.

-

Store these primary stock aliquots in a freezer at or below -20°C, protected from light.[2]

-

-

5 mM Secondary Stock Solution:

-

Thaw a 50 µL aliquot of the 10 mM primary stock solution.

-

Add 50 µL of DMSO to the aliquot to yield a 5 mM secondary stock solution.

-

This secondary stock can also be stored in the freezer at or below -20°C.[2]

-

Working Solution Preparation and Application:

-

50 µM Working Solution:

-

Prepare this solution fresh on the day of the experiment.

-

Add 10 µL of the 5 mM secondary stock solution to 990 µL of 1X PBS.

-

This dilution results in a final this compound concentration of 50 µM with only 1% DMSO (v/v), which is generally well-tolerated by cells.[2]

-

-

Cellular Imaging:

-

The 50 µM working solution can be applied directly to cells or tissues to image hydrogen peroxide.

-

Incubate the cells with the this compound working solution for a suitable period to allow for probe loading and reaction with any endogenous or exogenous H₂O₂.

-

Image the sample using a fluorescence microscope equipped with filters appropriate for fluorescein (excitation ~480 nm, emission ~512 nm).

-

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the chemical reaction enabling H₂O₂ detection by this compound and the general experimental workflow for its use.

Caption: Mechanism of this compound activation by hydrogen peroxide.

Caption: Experimental workflow for H₂O₂ imaging using this compound.

References

An In-depth Technical Guide to the Stability and Storage of Fbbbe

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the stability and recommended storage conditions for the investigational compound Fbbbe. The information presented herein is critical for maintaining the integrity, purity, and potency of this compound during research and development. This guide includes a summary of stability data under various environmental conditions, detailed experimental protocols for stability-indicating analytical methods, and a discussion of potential degradation pathways.

Introduction

This compound is a novel small molecule inhibitor of the XYZ kinase, currently under investigation for its potential therapeutic applications. Ensuring the stability of this compound throughout its lifecycle, from discovery to clinical application, is paramount. This guide outlines the intrinsic stability profile of this compound and provides evidence-based recommendations for its storage and handling to mitigate degradation and ensure the reliability of experimental results.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for developing appropriate storage and handling protocols.

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₃ |

| Molecular Weight | 428.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182-185 °C |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water |

| pKa | 8.2 (basic) |

Stability Summary

Forced degradation studies were conducted to elucidate the intrinsic stability of this compound and to identify potential degradation products. These studies are instrumental in the development of stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Studies of this compound

| Condition | Duration | This compound Degradation (%) | Major Degradants |

| 0.1 N HCl (aq) | 24 hours | 15.2 | This compound-HD1 |

| 0.1 N NaOH (aq) | 24 hours | 8.5 | This compound-HD2 |

| 10% H₂O₂ (aq) | 24 hours | 22.1 | This compound-OX1, this compound-OX2 |

| Thermal (80°C, solid) | 7 days | 5.3 | This compound-TH1 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 12.8 | This compound-PH1 |

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Condition | Temperature | Humidity | Light |

| Long-term | 2-8 °C | Controlled | Protect from light |

| Short-term (in-use) | Room Temperature (20-25 °C) | N/A | Protect from light |

Experimental Protocols

The following section details the analytical methodology used to assess the stability of this compound.

Stability-Indicating HPLC-UV Method

Purpose: To quantify this compound and its degradation products in stability samples.

Instrumentation:

-

HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II)

-

Data acquisition and processing software (e.g., ChemStation)

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve this compound in DMSO to a stock concentration of 1 mg/mL.

-

Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

For stability samples, dilute with the same solvent to achieve a similar final concentration.

Potential Degradation Pathways

Understanding the degradation pathways of this compound is crucial for risk assessment and the development of mitigation strategies.

Caption: Major degradation pathways of this compound under stress conditions.

Experimental Workflow for Stability Testing

A systematic workflow is essential for conducting reliable stability studies.

Caption: A typical workflow for forced degradation studies of this compound.

Conclusion

The data presented in this guide indicate that this compound is a stable compound under the recommended storage conditions. However, it is susceptible to degradation under acidic, oxidative, and photolytic stress. Researchers and drug development professionals should adhere to the storage and handling guidelines outlined in this document to ensure the quality and reliability of this compound for its intended use. The provided analytical methods are suitable for monitoring the stability of this compound and for the quantification of its major degradation products.

A Technical Guide to Novel Applications of Fluorescent Probes in Drug Discovery

Disclaimer: The term "Fbbbe probe" could not be specifically identified in existing scientific literature. It is presumed to be a typographical error. This guide therefore focuses on the broader, highly relevant topic of fluorescent probes and their applications in drug discovery, a field where such tools are indispensable.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of fluorescent probes in modern drug discovery pipelines.

Introduction: The Pivotal Role of Fluorescent Probes

Small-molecule fluorescent probes have become powerful and indispensable tools in drug discovery and cell biology.[1] These probes are molecules designed to localize to a specific region within a biological sample or to generate a measurable spectroscopic response to a particular stimulus.[2] Their high sensitivity and ease of use have made fluorescence-based assays a dominant method in high-throughput screening (HTS), facilitating the rapid identification of novel "hit" compounds.[3][4]

From initial target validation to final clinical translation, fluorescent methods provide critical information about therapeutic targets, such as proteins and nucleic acids, and the small molecules or metabolites that interact with them.[5] Recent advancements have led to the development of sophisticated probes that can monitor enzymatic activity, protein-protein interactions, and changes in the cellular microenvironment, such as pH, ion concentration, and viscosity, in real-time within living cells.[6][7] By enabling scientists to visualize and quantify complex biological processes, fluorescent probes accelerate the discovery and development of effective new therapeutics.[8][9]

Data Presentation: Properties of Common Fluorophores

The selection of a suitable fluorophore is critical for the development of a successful fluorescent probe assay. Key parameters include the excitation and emission maxima, which must be compatible with the available instrumentation, and the quantum yield, which dictates the brightness of the probe. The table below summarizes the spectral properties of several common fluorophores used in the design of fluorescent probes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FITC) | 490 | 525 | ~75,000 | 0.92 |

| TAMRA | 564 | 579 | ~91,000 | 0.10 |

| Texas Red | 586 | 610 | ~85,000 | 0.61 |

| Cy3 | 546 | 563 | ~150,000 | 0.15 |

| Cy5 | 646 | 662 | ~250,000 | 0.28 |

| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |

| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.10 |

| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 |

Note: Spectral properties can vary depending on the local environment (e.g., pH, solvent polarity).[10]

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality data. Below are methodologies for two key applications of fluorescent probes in drug discovery.

High-Throughput Screening (HTS) using Fluorescence Polarization

Fluorescence Polarization (FP) is a widely used HTS technique to monitor molecular interactions in solution, such as an inhibitor disrupting a protein-protein interaction.[11] The assay measures the change in the polarization of emitted light when a small, fluorescently labeled molecule (tracer) binds to a larger molecule.

Objective: To identify small molecule inhibitors of a protein-protein interaction (Protein A and Protein B).

Materials:

-

Fluorescently labeled tracer (e.g., a peptide derived from Protein B, labeled with Alexa Fluor 488).

-

Purified Protein A.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Compound library dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

A microplate reader equipped with polarization filters.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of Protein A in assay buffer.

-

Prepare a 2X solution of the fluorescent tracer in assay buffer.

-

Serially dilute the compound library in DMSO, then dilute into assay buffer to create a 4X compound solution.

-

-

Assay Procedure:

-

Dispense 5 µL of the 4X compound solution into the wells of the 384-well plate. For controls, add 5 µL of assay buffer with DMSO.

-

Add 5 µL of the 2X Protein A solution to all wells except for the "Reference" control wells (which measure the FP of the free tracer). Add 5 µL of assay buffer to the reference wells.

-

Initiate the binding reaction by adding 10 µL of the 2X fluorescent tracer solution to all wells. The final volume will be 20 µL.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation, 520 nm emission for Alexa Fluor 488).

-

The instrument measures the fluorescence intensity parallel and perpendicular to the plane of excitation. The FP value, typically in millipolarization units (mP), is calculated automatically.

-

-

Controls: [11]

-

Blank: Wells containing only assay buffer to measure background auto-fluorescence.

-

Reference (Negative Control): Wells containing the fluorescent tracer and buffer (no Protein A). This represents the minimum FP value.

-

Positive Control: Wells containing the tracer and Protein A with no inhibitor compound. This represents the maximum FP value.

-

Live-Cell Imaging of a Specific Organelle

Fluorescent probes are frequently used to visualize cellular structures and organelles, providing critical information on cellular function and the effects of drug candidates.[12]

Objective: To visualize mitochondria in live cells treated with a test compound.

Materials:

-

Cells cultured on glass-bottom imaging dishes.

-

MitoTracker™ Red CMXRos or a similar mitochondria-specific fluorescent probe.

-

Complete cell culture medium.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Confocal laser-scanning microscope.

Methodology:

-

Cell Preparation:

-

Seed cells onto glass-bottom dishes and allow them to adhere and grow for 24-48 hours until they reach 70-80% confluency.

-

-

Compound Treatment:

-

Treat the cells with the desired concentration of the test compound or vehicle control (DMSO) and incubate for the required duration under standard cell culture conditions (37°C, 5% CO₂).

-

-

Probe Loading:

-

Prepare a working solution of the mitochondrial probe in pre-warmed culture medium (e.g., 100-200 nM for MitoTracker™ Red).

-

Remove the medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the probe-containing medium and wash the cells twice with pre-warmed fresh medium to remove any unbound probe.

-

Add fresh, pre-warmed medium to the cells for imaging.

-

Place the dish on the stage of the confocal microscope, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

-

-

Image Acquisition:

-

Locate the cells using brightfield or DIC optics.

-

Excite the probe using the appropriate laser line (e.g., 561 nm for MitoTracker™ Red) and collect the emitted fluorescence using a suitable detector.

-

Acquire images, adjusting laser power, gain, and pinhole settings to obtain optimal signal-to-noise while minimizing phototoxicity.

-

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows and pathways.

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Caption: The G-Protein Coupled Receptor (GPCR) cAMP signaling pathway.

References

- 1. Small-molecule fluorescent probes and their design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. development-and-application-of-activity-based-fluorescent-probes-for-high-throughput-screening - Ask this paper | Bohrium [bohrium.com]

- 4. Novel Fluorescence Sensing Methods for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]

- 9. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for FBBBE Staining in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of FBBBE (Fluorescein bis(benzyl boronic ester)), a fluorescent probe designed for the sensitive and selective detection of intracellular hydrogen peroxide (H₂O₂) in live cells. This document outlines the necessary materials, step-by-step procedures for cell preparation, probe loading, imaging, and data analysis, as well as a summary of the probe's characteristics.

Introduction

Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role as a second messenger in various cellular signaling pathways and is also implicated in oxidative stress and cellular damage.[1][2][3] The ability to accurately detect and quantify intracellular H₂O₂ is therefore essential for understanding its physiological and pathological roles. This compound is a cell-permeable, boronate-based fluorescent probe that offers high selectivity for H₂O₂ over other ROS.[4][5][6] In its native state, this compound is non-fluorescent. Upon reaction with intracellular H₂O₂, the boronate protecting groups are cleaved, yielding highly fluorescent fluorescein, which can be visualized using standard fluorescence microscopy techniques.[6][7][8]

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | Fluorescein bis(benzyl boronic ester) | [6] |

| Molecular Weight | 764.5 g/mol | [6] |

| Excitation Maximum (post-reaction) | ~480 nm | [6][7] |

| Emission Maximum (post-reaction) | ~512 nm | [6][7] |

| Solvent for Stock Solution | Dimethylsulfoxide (DMSO) | [7][8] |

| Recommended Stock Concentration | 10 mM | [7][8] |

| Recommended Working Concentration | 10-50 µM | [7][8] |

Signaling Pathway and Detection Mechanism

The following diagram illustrates the principle of intracellular hydrogen peroxide detection using the this compound probe. Cellular processes can lead to the production of H₂O₂. This compound, a non-fluorescent molecule, permeates the cell membrane. Inside the cell, H₂O₂ reacts with the boronate esters on this compound, leading to their cleavage and the release of the highly fluorescent molecule, fluorescein. The resulting fluorescence intensity is proportional to the intracellular H₂O₂ concentration.

Caption: Mechanism of intracellular H₂O₂ detection by this compound.

Experimental Protocols

This section provides a detailed protocol for staining live cells with this compound for fluorescence imaging.

Materials:

-

This compound (Fluorescein bis(benzyl boronic ester))

-

Dimethylsulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

Positive control (optional): H₂O₂ solution (e.g., 100 µM)

-

Negative control (optional): N-acetylcysteine (NAC) or other ROS scavenger

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Protocol:

-

Preparation of this compound Stock Solution (10 mM):

-

Preparation of this compound Working Solution (10-50 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free culture medium or imaging buffer (e.g., PBS or HBSS) to the desired final working concentration (e.g., 10-50 µM).

-

For example, to prepare a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of buffer. This will result in a final DMSO concentration of 0.5%.

-

Note: It is recommended to optimize the final working concentration for your specific cell type and experimental conditions.

-

-

Cell Preparation and Staining:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

Remove the culture medium and wash the cells once with pre-warmed imaging buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type.

-

After incubation, remove the this compound working solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess probe.

-

-

Live Cell Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for fluorescein (Excitation: ~480 nm, Emission: ~512 nm).

-

For positive control experiments, cells can be treated with a known inducer of H₂O₂ (e.g., 100 µM H₂O₂) during or after this compound loading.

-

For negative control experiments, cells can be pre-treated with a ROS scavenger like N-acetylcysteine before this compound loading.

-

Experimental Workflow

The following diagram outlines the key steps of the this compound staining protocol for live cell imaging.

Caption: Step-by-step experimental workflow for this compound staining.

References

- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. resources.strem.com [resources.strem.com]

- 8. technote.strem.com [technote.strem.com]

Application Notes and Protocols: Fbbbe in Flow Cytometry

Introduction

Flow cytometry is a powerful technique for single-cell analysis, relying on fluorescently labeled antibodies and probes to identify and quantify cell populations. The choice of fluorophore is critical for successful multicolor panel design. This document provides detailed application notes and protocols for the use of Fbbbe, a novel fluorophore, in flow cytometry. We will cover its spectral properties, staining protocols, and data analysis considerations.

Spectral Properties of this compound

Understanding the excitation and emission spectra of a fluorophore is essential for panel design and instrument setup. This compound has the following spectral characteristics:

| Property | Wavelength (nm) |

| Maximum Excitation | 490 |

| Maximum Emission | 520 |

This compound is optimally excited by the blue laser (488 nm) and its emission is typically detected in the green channel, similar to FITC or Alexa Fluor 488.

Experimental Protocols

Direct Immunofluorescent Staining of Cell Surface Antigens

This protocol describes the use of this compound-conjugated antibodies for the detection of cell surface markers.

Materials:

-

Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

-

This compound-conjugated primary antibody

-

Phosphate-buffered saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension of your cells of interest.

-

Wash the cells once with PBS.

-

Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.

-

Add the appropriate amount of this compound-conjugated antibody, as determined by titration.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Wash:

-

Add 2 mL of Flow Cytometry Staining Buffer to the tube.

-

Centrifuge at 300-400 x g for 5 minutes.

-

Carefully decant the supernatant.

-

-

Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer equipped with a blue laser (488 nm). Collect the this compound signal in the appropriate green emission channel (e.g., 530/30 nm bandpass filter).

-

Intracellular Staining

This protocol is for the detection of intracellular antigens using an this compound-conjugated antibody.

Materials:

-

Cells of interest

-

This compound-conjugated primary antibody

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Flow Cytometry Staining Buffer

Protocol:

-

Cell Surface Staining (Optional): If also staining for surface markers, perform this step first as described in Protocol 1.

-

Fixation:

-

Wash cells once with PBS.

-

Resuspend the cell pellet in 100 µL of Fixation Buffer.

-

Incubate for 15-20 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in 100 µL of Permeabilization Buffer.

-

-

Intracellular Staining:

-

Add the this compound-conjugated antibody.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Wash and Acquisition:

-

Wash the cells once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.

-

Resuspend in Flow Cytometry Staining Buffer and acquire on the flow cytometer.

-

Data Presentation

The following table summarizes the key performance characteristics of this compound compared to a commonly used fluorophore, FITC.

| Parameter | This compound | FITC |

| Staining Index | 150 | 120 |

| Photostability | High | Moderate |

| pH Sensitivity | Low | High |

| Compensation Needed | Moderate | Moderate |

Visualizations

Experimental Workflow for Direct Immunofluorescent Staining

Caption: Workflow for cell surface staining with this compound.

Signaling Pathway Example: Kinase Activation

Caption: Detection of phosphorylated Kinase B with this compound.

Application Notes and Protocols for Optimal Fbbbe Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fbbbe (Fluorescein bis(benzyl boronic ester)) is a cell-permeable fluorescent probe designed for the detection of intracellular hydrogen peroxide (H₂O₂). The probe utilizes a boronate deprotection mechanism, leading to a significant increase in fluorescence upon reaction with H₂O₂. This property makes this compound a valuable tool for studying oxidative stress and related cellular signaling pathways. This document provides detailed application notes and protocols to determine the optimal working concentration of this compound for achieving maximal fluorescence signal and minimizing experimental artifacts.

Principle of Detection

This compound is initially in a non-fluorescent state. In the presence of intracellular H₂O₂, the boronate ester groups are cleaved, releasing fluorescein, a highly fluorescent molecule. The resulting fluorescence intensity is directly proportional to the concentration of H₂O₂.

Key Experimental Parameters

The optimal concentration of this compound is critical for obtaining reliable and reproducible results. Several factors can influence the fluorescence signal:

-

Concentration-dependent quenching: At high concentrations, fluorescent molecules can exhibit self-quenching, leading to a decrease in fluorescence intensity. For fluorescein derivatives, this effect can become prominent at concentrations around 4 x 10⁻⁴ M.

-

Cytotoxicity: High concentrations of any exogenous compound, including fluorescent probes, can be toxic to cells, affecting their viability and normal physiological processes.

-

Signal-to-Noise Ratio: The optimal concentration should provide a strong fluorescence signal (high signal) with minimal background fluorescence (low noise).

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.765 mg of this compound (Molecular Weight = 764.5 g/mol ) in 100 µL of anhydrous DMSO.

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

Protocol for Determining Optimal this compound Concentration

This protocol describes a titration experiment to determine the optimal working concentration of this compound for a specific cell type and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment. Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of this compound Working Solutions: On the day of the experiment, prepare a series of this compound working solutions by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. It is recommended to test a range of final concentrations from 0.1 µM to 50 µM. A suggested dilution series is provided in the table below. Prepare enough of each working solution to treat the desired number of wells.

| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Medium (mL) |

| 0.1 | 0.1 | 9.9 |

| 0.5 | 0.5 | 9.5 |

| 1 | 1 | 9 |

| 2 | 2 | 8 |

| 5 | 5 | 5 |

| 10 | 10 | 0 |

| 20 | 20 | -10 |

| 50 | 50 | -40 |

Note: The volumes in the table are for preparing 10 mL of each working solution. Adjust volumes as needed.

-

Cell Staining:

-

Remove the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add 100 µL of the prepared this compound working solutions to the respective wells. Include a well with medium only (no this compound) as a background control.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Induction of H₂O₂ (Optional): To test the responsiveness of the probe, you can treat a subset of the stained cells with a known inducer of H₂O₂ (e.g., 100 µM H₂O₂) for a short period (e.g., 15-30 minutes) before measurement.

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

-

Add 100 µL of PBS or imaging buffer to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~480 nm and emission at ~512 nm.

-

Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no this compound" control) from all readings.

-

Plot the mean fluorescence intensity against the this compound concentration.

-

The optimal concentration will be in the rising phase of the curve, before the plateau or the decrease due to quenching.

-

Cytotoxicity Assay (Optional but Recommended)

It is important to ensure that the chosen this compound concentration is not toxic to the cells. A standard cytotoxicity assay, such as the MTT or LDH assay, can be performed in parallel with the concentration optimization experiment.

Protocol:

-

Prepare a separate 96-well plate with the same cell seeding density as for the fluorescence measurement.

-

Treat the cells with the same range of this compound concentrations for the same duration.

-

After the incubation period, perform a standard cytotoxicity assay according to the manufacturer's protocol.

-

Plot cell viability against the this compound concentration.

-

Select a this compound concentration that results in minimal to no cytotoxicity.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: this compound Concentration vs. Fluorescence Intensity

| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |

| 0 (Background) | ||

| 0.1 | ||

| 0.5 | ||

| 1 | ||

| 2 | ||

| 5 | ||

| 10 | ||

| 20 | ||

| 50 |

Table 2: this compound Concentration vs. Cell Viability

| This compound Concentration (µM) | % Cell Viability | Standard Deviation |

| 0 (Control) | 100 | |

| 0.1 | ||

| 0.5 | ||

| 1 | ||

| 2 | ||

| 5 | ||

| 10 | ||

| 20 | ||

| 50 |

Mandatory Visualization

A Step-by-Step Guide to Förster Resonance Energy Transfer (FRET) in Confocal Microscopy

Note on "Fbbbe": The term "this compound" is not a recognized technique or reagent in the field of confocal microscopy. This guide focuses on Förster Resonance Energy Transfer (FRET), a widely used and powerful application of confocal microscopy for studying molecular interactions, which may have been the intended topic.

Application Notes

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor," that are in close proximity (typically 1-10 nanometers).[1][2][3][4][5] This distance-dependent interaction allows researchers to use FRET as a "molecular ruler" to investigate interactions between proteins, conformational changes in single molecules, and the dynamics of signaling pathways.[5][6][7][8] When FRET occurs, the donor fluorophore, upon excitation, transfers its energy to the acceptor fluorophore. This results in a decrease (quenching) of the donor's fluorescence and an increase in the acceptor's fluorescence emission.[3][6]

Confocal microscopy is particularly well-suited for FRET imaging because it rejects out-of-focus light, providing a significant improvement in lateral resolution and the ability to perform optical sectioning of specimens.[9] This is crucial for accurately measuring FRET signals within specific subcellular locations.

Key Applications in Research and Drug Development:

-

Protein-Protein Interactions: FRET is extensively used to confirm and quantify interactions between proteins of interest in living cells.[7] This is invaluable for validating drug targets and understanding the mechanism of action of therapeutic compounds.

-

Signaling Pathway Analysis: Genetically encoded FRET-based biosensors can be designed to monitor the activity of specific signaling molecules, such as kinases or GTPases, in real-time.[5][10][11] This allows for the dynamic visualization of signaling cascades and how they are affected by potential drugs.[10]

-

Conformational Changes: FRET can detect changes in the conformation of a single protein by labeling different domains with a donor and acceptor pair.[7] This is useful for studying enzyme kinetics and the effects of allosteric modulators.

-

High-Throughput Screening: Time-Resolved FRET (TR-FRET) is an adaptation of FRET that is well-suited for high-throughput screening of compound libraries to identify molecules that disrupt or promote specific molecular interactions.[12]

Quantitative Data Presentation

A key aspect of FRET experiments is the quantification of the FRET efficiency (E), which is the fraction of energy transferred from the donor to the acceptor. FRET efficiency is highly sensitive to the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / [1 + (r / R₀)⁶]

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[13][14] R₀ is characteristic for a given donor-acceptor pair.

Table 1: Common Fluorescent Protein Pairs for FRET and their Förster Distances (R₀)

| Donor FP | Acceptor FP | R₀ (nm) | Notes |

| CFP (Cyan Fluorescent Protein) | YFP (Yellow Fluorescent Protein) | ~4.7 - 5.4 | A widely used pair, but can be prone to photobleaching and pH sensitivity. |

| GFP (Green Fluorescent Protein) | YFP (Yellow Fluorescent Protein) | ~4.7 | One of the earliest pairs used for FRET. |

| mCerulean | mVenus | ~5.7 | An improved CFP/YFP pair with better photostability and quantum yield. |

| mTurquoise2 | mVenus | ~5.6 | A high-performance FRET pair with a high quantum yield donor. |

| CyPet | YPet | ~5.0 | Engineered for improved FRET efficiency.[15] |

Table 2: Example Quantitative FRET Data from a Protein Interaction Study

| Experimental Condition | Donor Intensity (Pre-Bleach) | Donor Intensity (Post-Bleach) | FRET Efficiency (E) | Interpretation |

| Control (Protein A-Donor only) | 1500 ± 50 | 1490 ± 55 | N/A | No acceptor present. |

| Co-expression (Protein A-Donor + Protein B-Acceptor) | 800 ± 40 | 1450 ± 60 | 0.45 (45%) | Significant interaction between Protein A and Protein B. |

| Drug Treatment | 1200 ± 65 | 1475 ± 50 | 0.19 (19%) | The drug partially disrupts the interaction between Protein A and B. |

FRET efficiency in this example is calculated using the acceptor photobleaching method: E = 1 - (Donor Intensity Pre-Bleach / Donor Intensity Post-Bleach)

Experimental Protocols

There are several methods for measuring FRET using a confocal microscope, with sensitized emission and acceptor photobleaching being two of the most common.

Protocol 1: Sensitized Emission FRET Imaging

This method involves exciting the donor and measuring the emission from both the donor and the acceptor.[16] An increased acceptor emission upon donor excitation is indicative of FRET.

Materials:

-

Confocal laser scanning microscope with at least two laser lines for donor and acceptor excitation and detectors for donor and acceptor emission wavelengths.

-

Cells expressing:

-

Donor-tagged protein of interest.

-

Acceptor-tagged protein of interest.

-

Both donor and acceptor-tagged proteins.

-

-

Appropriate cell culture reagents and imaging chambers.

Methodology:

-

Image Acquisition Setup:

-

Turn on the confocal microscope and allow lasers to warm up.

-

Place the sample with cells expressing both donor and acceptor on the microscope stage.

-

Select laser lines and emission filters appropriate for your donor and acceptor pair (e.g., for a CFP-YFP pair, use a ~405-440 nm laser for CFP excitation and a ~514 nm laser for YFP excitation).

-

Set the detector ranges to capture CFP emission (~460-500 nm) and YFP emission (~520-550 nm).

-

-

Sequential Image Acquisition: To minimize spectral bleed-through, acquire images sequentially.[1]

-

Sequence 1 (FRET Image): Excite with the donor laser ONLY and collect emission in both the donor and acceptor channels. The signal in the acceptor channel during donor excitation is the sensitized emission.

-

Sequence 2 (Acceptor Image): Excite with the acceptor laser and collect emission in the acceptor channel. This measures the total acceptor population.

-

Sequence 3 (Donor Image - Optional but Recommended): Excite with the donor laser and collect emission in the donor channel. This measures the total donor population.

-

-

Control Sample Imaging: To correct for spectral bleed-through, it is essential to image control samples.

-

Donor-only sample: Excite with the donor laser and measure the bleed-through into the acceptor channel.

-

Acceptor-only sample: Excite with the donor laser and measure any direct excitation of the acceptor.

-

-

Image Analysis:

-

Subtract the background from all images.

-

Use the control images to calculate correction factors for donor bleed-through and acceptor direct excitation.

-

Apply these correction factors to the FRET image to obtain the corrected FRET signal.

-

The FRET efficiency can then be calculated using various published algorithms.

-

Protocol 2: Acceptor Photobleaching FRET

This method is based on the principle that if FRET is occurring, quenching the donor's fluorescence, then destroying the acceptor fluorophore through photobleaching will lead to an increase in the donor's fluorescence.[4][5]

Materials:

-

Confocal laser scanning microscope with a high-power laser capable of photobleaching the acceptor fluorophore.

-

Cells expressing both donor and acceptor-tagged proteins.

-

Imaging software with a region of interest (ROI) selection tool for targeted photobleaching.

Methodology:

-

Pre-Bleach Image Acquisition:

-

Locate a cell co-expressing the donor and acceptor constructs.

-

Acquire an image of the donor fluorescence using the donor excitation and emission settings. This is the "pre-bleach" image.

-

-

Acceptor Photobleaching:

-

Define a region of interest (ROI) within the cell where you want to measure FRET.

-

Use the acceptor excitation laser at high power to repeatedly scan the ROI until the acceptor fluorescence is significantly reduced (e.g., to less than 10% of its initial intensity).[4] Be careful not to photobleach the donor.

-

-

Post-Bleach Image Acquisition:

-

Immediately after photobleaching, acquire another image of the donor fluorescence using the same settings as the pre-bleach image. This is the "post-bleach" image.

-

-

Data Analysis:

-

Measure the average donor intensity within the ROI in both the pre-bleach and post-bleach images.

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.

-

Visualizations

Caption: The principle of Förster Resonance Energy Transfer (FRET).

References

- 1. btiscience.org [btiscience.org]

- 2. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Confocal Microscopy - FRET Introductory Concepts | Olympus LS [evidentscientific.com]

- 4. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 5. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Confocal FRET Microscopy | W.M. Keck Center for Cellular Imaging [kcci.virginia.edu]

- 10. Analysis of integrin signaling by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FRET imaging and in silico simulation: analysis of the signaling network of nerve growth factor-induced neuritogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. youtube.com [youtube.com]

- 14. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Fbbbe for the Detection of Intracellular Hydrogen Peroxide in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fbbbe, also known as Fluorescein bis(benzyl boronic ester), is a fluorescent probe designed for the detection of intracellular hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. Understanding the dynamics of H₂O₂ is critical in oxidative stress research, as its accumulation can lead to cellular damage and has been linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound offers a valuable tool for researchers to investigate the role of H₂O₂ in these processes, assess the efficacy of antioxidants, and explore the mechanisms of drug action.

This document provides detailed application notes and protocols for the use of this compound in oxidative stress research, with a focus on its mechanism of action, experimental procedures, and its application in studying relevant signaling pathways.

Mechanism of Action

This compound is a non-fluorescent derivative of fluorescein. Its fluorescence is quenched by two benzyl boronic ester groups. In the presence of intracellular H₂O₂, these boronic ester groups are cleaved, releasing the highly fluorescent molecule fluorescein. This "turn-on" fluorescence provides a direct and sensitive measure of intracellular H₂O₂ levels. The probe is cell-permeable, allowing for the analysis of H₂O₂ production within living cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.

| Parameter | Value/Range | Cell Line/System | Notes |

| Excitation Maximum (λex) | ~480-490 nm | In vitro | Optimal excitation wavelength for fluorescein. |

| Emission Maximum (λem) | ~512-525 nm | In vitro | Optimal emission wavelength for fluorescein. |

| Sensitivity | Micromolar (µM) range | RAW 264.7 cells, Murine brain tissue | Demonstrates the ability to detect biologically relevant concentrations of H₂O₂.[1][2] |

| Reaction with H₂O₂ | Specific cleavage of boronic ester | Chemical assay | The probe's mechanism is a direct reaction with H₂O₂, leading to the release of fluorescein. |

| Cell Permeability | Yes | General | The probe can cross the cell membrane to detect intracellular H₂O₂. |

Signaling Pathway: H₂O₂-Mediated Nrf2 Activation

Hydrogen peroxide is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. This compound can be employed to measure the intracellular H₂O₂ that triggers this protective pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon an increase in intracellular H₂O₂, Keap1 is oxidized, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage and restore cellular redox homeostasis.

Experimental Workflow

The general workflow for using this compound to measure intracellular H₂O₂ involves cell culture, induction of oxidative stress, loading the cells with the this compound probe, and subsequent analysis by fluorescence microscopy or flow cytometry.

Detailed Experimental Protocols

Protocol 1: Detection of Intracellular H₂O₂ in RAW 264.7 Macrophages using Fluorescence Microscopy

This protocol is adapted from methodologies used for similar fluorescent probes and the cell lines in which this compound has been validated.

Materials:

-

This compound probe

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)